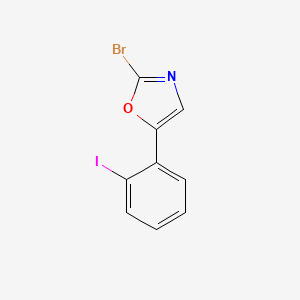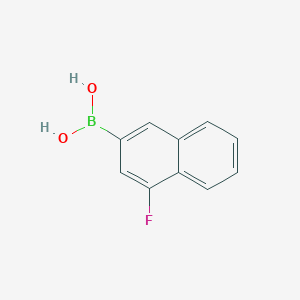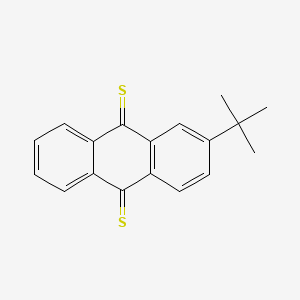
2-(1,1-Dimethylethyl)anthracene-9,10-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dimethylethyl)anthracene-9,10-dithione is a chemical compound with the molecular formula C18H16S2. It is characterized by the presence of an anthracene core substituted with a 1,1-dimethylethyl group and two thioketone groups at the 9 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione typically involves the reaction of anthracene derivatives with thioketone precursors. One common method includes the use of 2-(1,1-dimethylethyl)anthracene as a starting material, which is then subjected to thioketone formation reactions under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dithione groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Dimethylethyl)anthracene-9,10-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone groups to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene core or the thioketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
2-(1,1-Dimethylethyl)anthracene-9,10-dithione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
- 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
- Anthraquinone derivatives
Comparison: 2-(1,1-Dimethylethyl)anthracene-9,10-dithione is unique due to the presence of thioketone groups, which impart distinct chemical reactivity and potential biological activities compared to other anthracene derivatives. The 1,1-dimethylethyl group also influences the compound’s steric and electronic properties, differentiating it from similar compounds .
Properties
CAS No. |
84434-13-9 |
|---|---|
Molecular Formula |
C18H16S2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-tert-butylanthracene-9,10-dithione |
InChI |
InChI=1S/C18H16S2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3 |
InChI Key |
STXMORBGLAAUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=S)C3=CC=CC=C3C2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


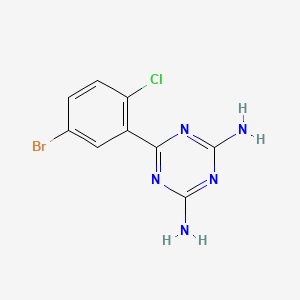
![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
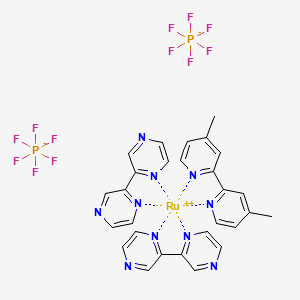
![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)
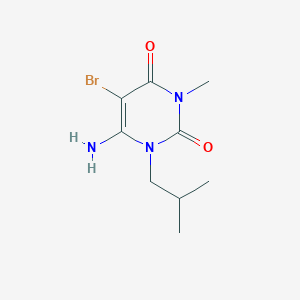
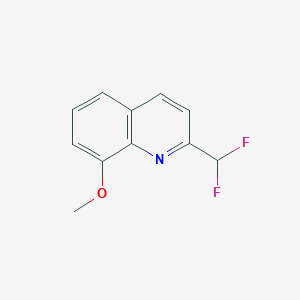
![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
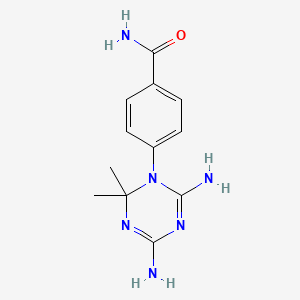
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)
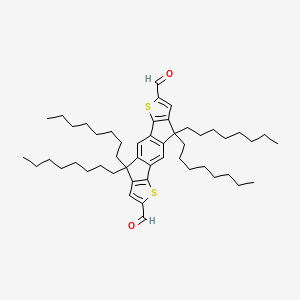

![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
